![molecular formula C5H5ClF3N3 B3005755 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole CAS No. 2169203-94-3](/img/structure/B3005755.png)
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole
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Overview
Description
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves a number of cyclocondensation reactions. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is thought to contribute to their unique physicochemical properties. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the molecule .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the molecule . These unique properties of fluorine mean that substitution with a trifluoromethyl group can significantly alter the properties of a compound .Scientific Research Applications
Anti-Cancer Activity
The trifluoromethyl group in this compound has been studied for its potential to enhance anti-cancer activity. Research has shown that molecules with the trifluoromethyl group can exhibit significant anti-cancer properties against various cell lines. For instance, derivatives of 4-(trifluoromethyl)isoxazoles have been synthesized and evaluated for their effectiveness against breast cancer cell lines, showing promising results .
Pharmaceutical Development
The presence of a trifluoromethyl group in pharmaceuticals can improve the drug’s metabolic stability, bioavailability, and binding affinity. The compound could serve as a precursor in the synthesis of trifluoromethylated pharmaceuticals, which are increasingly important in the development of new medications .
Agrochemical Formulation
In agrochemistry, the trifluoromethyl group is known to impart desirable properties to pesticides and herbicides, such as increased potency and longer-lasting effects. The subject compound could be utilized in the design and synthesis of new agrochemicals that benefit from the inclusion of the trifluoromethyl group .
Material Science
Materials containing the trifluoromethyl group can exhibit unique properties like increased chemical resistance and thermal stability. This makes the compound a valuable building block in creating advanced materials for various industrial applications .
Radical Trifluoromethylation Reactions
The compound can act as a reagent in radical trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into organic molecules. This reaction is vital for creating compounds with enhanced pharmacological or agrochemical properties .
FDA-Approved Drug Research
Compounds with the trifluoromethyl group, like the one , are components of several FDA-approved drugs. Research into these compounds can lead to the discovery of new drugs with improved efficacy for treating various diseases and disorders .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of a trifluoromethyl group can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The presence of a trifluoromethyl group can influence the pharmacokinetic properties of a compound .
Result of Action
The presence of a trifluoromethyl group can enhance the potency of a drug toward its target .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is associated with compounds containing a trifluoromethyl group, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .
properties
IUPAC Name |
4-(chloromethyl)-1-methyl-5-(trifluoromethyl)triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N3/c1-12-4(5(7,8)9)3(2-6)10-11-12/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWUMURKIVNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole |
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